

The Indispensable Solvent: A Technical Guide to 1,3-Dimethyl-2-imidazolidinone (DMI)

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Compound of Interest

Compound Name: 1,3-Dimethyl-2-imidazolidinone

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Foreword

In the landscape of modern chemistry, the choice of solvent is a critical parameter that can dictate the success or failure of a synthetic route. Among the plethora of available options, **1,3-Dimethyl-2-imidazolidinone** (DMI) has emerged as a powerful and versatile aprotic polar solvent. Its unique combination of high polarity, thermal stability, and a favorable safety profile has positioned it as an advantageous alternative to more hazardous solvents such as hexamethylphosphoramide (HMPA), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).^{[1][2]} This guide provides an in-depth exploration of DMI, from its fundamental properties and synthesis to its practical applications in organic synthesis and material science, offering field-proven insights and detailed experimental protocols.

Unveiling 1,3-Dimethyl-2-imidazolidinone: Core Properties and Advantages

1,3-Dimethyl-2-imidazolidinone, a cyclic urea, is a colorless, transparent liquid with a high boiling point and low melting point, making it easy to handle in a laboratory setting.^[3] Its chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	80-73-9	[1]
Molecular Formula	C ₅ H ₁₀ N ₂ O	[4]
Molecular Weight	114.15 g/mol	[4]
Boiling Point	222-226 °C	[5]
Melting Point	8.2 °C	[1]
Density	1.056 g/mL at 25 °C	[5]
Flash Point	93-120 °C	[3]
Refractive Index	1.472 (at 20 °C)	[5]
Dielectric Constant	37.6	[2]

The key to DMI's efficacy as a reaction solvent lies in its high dielectric constant and strong dipole moment. These properties allow it to effectively solvate cations, thereby increasing the nucleophilicity of the corresponding anion. This enhanced nucleophilicity can lead to significant rate accelerations in a variety of nucleophilic substitution reactions.[\[2\]](#) Furthermore, DMI exhibits exceptional thermal and chemical stability, remaining stable in the presence of strong acids and bases even at elevated temperatures.[\[3\]](#) This robustness expands its applicability to a wider range of reaction conditions compared to other aprotic polar solvents.[\[6\]](#)

The Synthesis of 1,3-Dimethyl-2-imidazolidinone: A Comparative Overview

Several synthetic routes to DMI have been developed, each with its own set of advantages and disadvantages. The choice of a particular method often depends on factors such as scale, cost of starting materials, and safety considerations.

Synthesis Method	Starting Materials	Key Reagents/Conditions	Advantages	Disadvantages	Source
Phosgene Method	N,N'-Dimethylethylenediamine	Phosgene, Dehydrochlorinating agent	High yield and purity	Use of highly toxic phosgene	[7]
Urea Method	N,N'-Dimethylethylenediamine, Urea	Water (as catalyst and solvent)	Less hazardous starting materials	High activation barrier without a catalyst	[8]
Carbon Dioxide Method	N,N'-Dimethylethylenediamine	Carbon Dioxide	Utilizes a readily available and non-toxic C1 source	Requires high temperature and pressure	[9]
Imidazolinone Method	2-Imidazolidinone	Formaldehyde, Formic acid	Readily available starting materials, relatively simple operation	Can result in lower yields and purity if not optimized	[9]

The phosgene method, while providing high yields, is often avoided due to the extreme toxicity of phosgene.[7] The urea method offers a safer alternative, and recent studies have shown that water can act as a catalyst to lower the activation energy of the cyclization step.[8] The imidazolinone method is also a viable option, particularly for industrial-scale production, due to the low cost and availability of the starting materials.[9]

DMI in Action: Enhancing Chemical Transformations

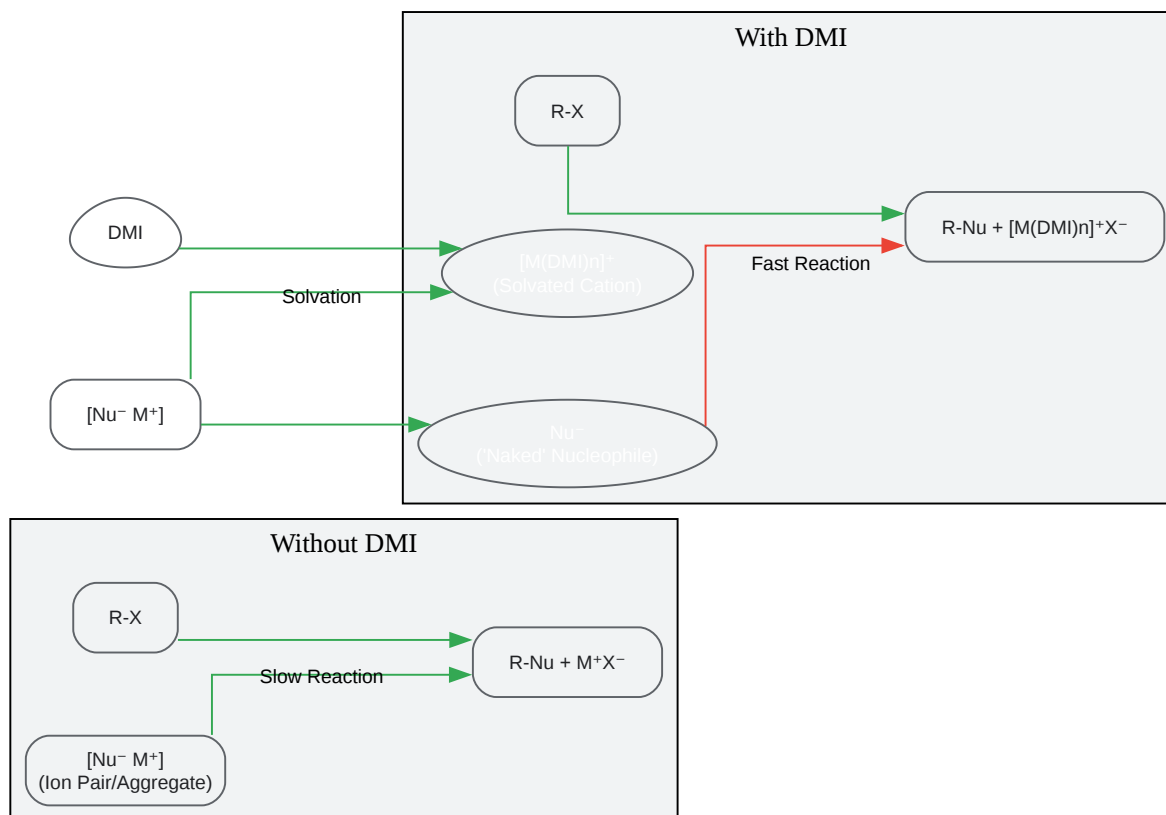
The primary application of DMI is as a high-performance solvent in a wide array of organic reactions. Its ability to accelerate reaction rates and improve yields makes it a valuable tool for

chemists in both academic and industrial settings.

Nucleophilic Substitution Reactions: The Power of Cation Solvation

In SN2 reactions, the rate is dependent on the concentration of both the substrate and the nucleophile.^[10] Polar aprotic solvents like DMI play a crucial role in accelerating these reactions by solvating the counter-ion of the nucleophile (typically a cation), leaving the nucleophile "naked" and more reactive.^[2] This leads to a significant increase in the reaction rate compared to reactions run in protic or nonpolar solvents.

Diagram: Mechanism of SN2 Reaction Acceleration by DMI



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Caption: DMI solvates the cation (M⁺), freeing the nucleophile (Nu⁻) for a faster reaction.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic S_N2 reaction that benefits greatly from the use of a polar aprotic solvent like DMI.

Objective: To synthesize an ether from an alcohol and an alkyl halide using DMI as the solvent.

Materials:

- Alcohol (e.g., phenol)
- Alkyl halide (e.g., ethyl iodide)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- **1,3-Dimethyl-2-imidazolidinone** (DMI), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

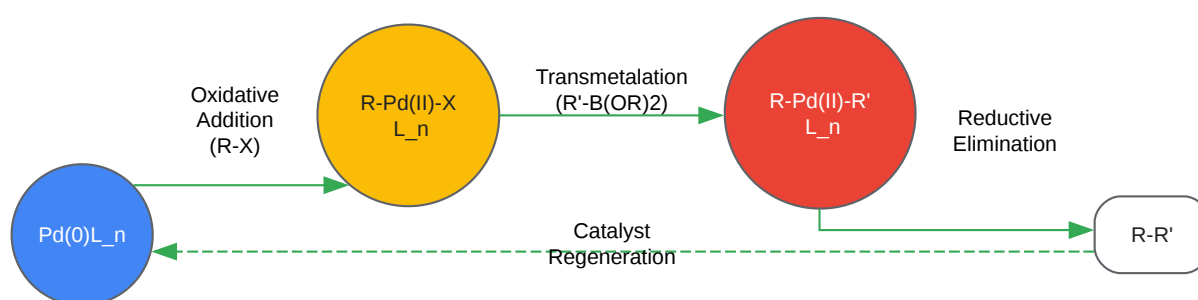
Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous DMI.
- **Deprotonation:** Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
- **Nucleophilic Substitution:** Add the alkyl halide (1.2 eq) dropwise to the reaction mixture. Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether.
- **Purification:** Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Characterization:** Purify the crude product by column chromatography on silica gel. Characterize the final product by NMR and IR spectroscopy.

Transition Metal-Catalyzed Cross-Coupling Reactions

DMI has also found utility as a solvent in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its high boiling point allows for reactions to be run at elevated temperatures, which can be necessary for less reactive substrates. Furthermore, its ability to dissolve a wide range of organic and inorganic compounds helps to maintain a homogeneous reaction mixture.

Diagram: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling



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Caption: The key steps in the Suzuki-Miyaura cross-coupling reaction.

Polymer Synthesis

The synthesis of high-performance polymers, such as polyamides and polyimides, often requires high temperatures and a solvent that can dissolve both the monomers and the resulting polymer. DMI's high boiling point and excellent solvating power make it an ideal solvent for such polymerizations.^[2] It facilitates the formation of high molecular weight polymers by ensuring the reactants remain in solution throughout the reaction.^[2]

Experimental Protocol: Synthesis of a Polyamide

Objective: To synthesize a polyamide via polycondensation of a diacid chloride and a diamine in DMI.

Materials:

- Diamine (e.g., 4,4'-oxydianiline)
- Diacid chloride (e.g., terephthaloyl chloride)
- **1,3-Dimethyl-2-imidazolidinone** (DMI), anhydrous
- Pyridine (as an acid scavenger)
- Methanol

Procedure:

- **Monomer Solution:** In a flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the diamine (1.0 eq) in anhydrous DMI.
- **Polymerization:** Cool the solution to 0 °C. Add the diacid chloride (1.0 eq) portion-wise, followed by the addition of pyridine (2.2 eq). Allow the reaction to warm to room temperature and stir for several hours, or until the desired viscosity is reached.
- **Precipitation:** Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
- **Purification:** Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven.
- **Characterization:** Characterize the polymer by techniques such as inherent viscosity, gel permeation chromatography (GPC), and thermal analysis (TGA/DSC).

Safety and Handling of 1,3-Dimethyl-2-imidazolidinone

While DMI is considered a safer alternative to many other aprotic polar solvents, it is not without hazards and should be handled with appropriate care.

- **Toxicity:** DMI is harmful if swallowed and can cause serious eye damage.^[11] It is also suspected of damaging fertility or the unborn child.^[11]

- Handling: Always handle DMI in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
- Storage: DMI is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent moisture absorption.[13] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
- Disposal: Dispose of DMI and any contaminated materials in accordance with local, state, and federal regulations.[14]

Conclusion and Future Outlook

1,3-Dimethyl-2-imidazolidinone has established itself as a valuable and often superior alternative to traditional aprotic polar solvents. Its unique combination of high polarity, thermal stability, and a more favorable safety profile makes it a powerful tool for a wide range of chemical transformations. As the demand for greener and safer chemical processes continues to grow, the importance of solvents like DMI is expected to increase. Further research into the development of bio-based routes for its synthesis and a deeper understanding of its role in novel catalytic systems will undoubtedly expand its applications and solidify its place as an indispensable solvent in the modern chemical laboratory.

References

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Sources

- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 4. 1,3-二甲基-2-咪唑啉酮 reagent grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,3-Dimethyl-2-imidazolidinone for synthesis 80-73-9 [sigmaaldrich.com]
- 6. A process for recovering 1,3-dimethyl-2-imidazolidinone - Patent 1598342 [data.epo.org]
- 7. US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 8. Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. SN2 reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scholarship.richmond.edu [scholarship.richmond.edu]
- 14. JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
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